molecular formula C11H12ClNO2 B14170071 (4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone CAS No. 19202-06-3

(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone

Katalognummer: B14170071
CAS-Nummer: 19202-06-3
Molekulargewicht: 225.67 g/mol
InChI-Schlüssel: OJOUCZPKSSJXIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone is an organic compound characterized by the presence of a chloro-substituted phenyl group and an oxazinan-3-yl-methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1,3-oxazinan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Chloro-phenyl)-[1,3]oxazinan-2-yl-methanone
  • (4-Chloro-phenyl)-[1,3]oxazinan-4-yl-methanone

Uniqueness

(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone is unique due to its specific substitution pattern and the presence of the oxazinan-3-yl-methanone moiety. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

19202-06-3

Molekularformel

C11H12ClNO2

Molekulargewicht

225.67 g/mol

IUPAC-Name

(4-chlorophenyl)-(1,3-oxazinan-3-yl)methanone

InChI

InChI=1S/C11H12ClNO2/c12-10-4-2-9(3-5-10)11(14)13-6-1-7-15-8-13/h2-5H,1,6-8H2

InChI-Schlüssel

OJOUCZPKSSJXIU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(COC1)C(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.